molecular formula C31H25ClN2S B2706659 2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-41-3

2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2706659
CAS No.: 303985-41-3
M. Wt: 493.07
InChI Key: KSNRUFPVUWCLII-QUDUTFMFSA-N
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Description

2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzyl group, a sulfanyl linkage, and two methylstyryl groups attached to a nicotinonitrile core. Its molecular formula is C({30})H({25})ClN(_{2})S, and it has a molecular weight of approximately 476.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. The chlorobenzyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25ClN2S/c1-22-6-10-24(11-7-22)14-16-27-19-29(17-15-25-12-8-23(2)9-13-25)34-31(30(27)20-33)35-21-26-4-3-5-28(32)18-26/h3-19H,21H2,1-2H3/b16-14-,17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNRUFPVUWCLII-QUDUTFMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)Cl)C=CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)Cl)/C=C/C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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